6-chloro-8-nitro-1H-3,1-benzoxazine-2,4-dione
Description
Properties
CAS No. |
59405-24-2 |
|---|---|
Molecular Formula |
C8H3ClN2O5 |
Molecular Weight |
242.57 g/mol |
IUPAC Name |
6-chloro-8-nitro-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H3ClN2O5/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)16-7(4)12/h1-2H,(H,10,13) |
InChI Key |
RVEUSUWWSKGWHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Biological Activity
6-Chloro-8-nitro-1H-3,1-benzoxazine-2,4-dione is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 242.573 g/mol
- CAS Number : 59405-24-2
Biological Activity Overview
The biological activities of this compound have been evaluated across multiple studies. The compound exhibits a range of pharmacological effects:
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds possess significant antimicrobial properties. For instance, a study synthesized various benzoxazine derivatives and tested their antimicrobial efficacy against several pathogens. The results demonstrated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
This compound has also been investigated for its anticancer potential. A recent study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promising results in reducing inflammation and pain in experimental models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators .
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis of 6-chloro derivatives demonstrated that these compounds exhibited varying degrees of antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The most potent derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cytotoxicity in Cancer Models : In vitro studies using human cancer cell lines (e.g., breast and colon cancer) revealed that this compound induced significant cell death at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells underwent apoptosis, characterized by increased annexin V binding .
- Inflammation Reduction : Experimental models of arthritis showed that administration of this compound resulted in a marked decrease in paw swelling and joint inflammation compared to control groups. Histological analysis indicated reduced infiltration of inflammatory cells in treated tissues .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
The compound’s key analogues differ in substituent type and position, which critically influence their electronic properties, reactivity, and applications.
*Calculated based on analogous structures.
Key Observations:
- Electron-Withdrawing Effects: The nitro group (NO₂) at C8 in the target compound enhances electron withdrawal compared to the methyl (CH₃) group in 6-chloro-8-methyl derivatives, increasing electrophilicity and reactivity in nucleophilic substitutions .
- Steric Considerations : The nitro group’s bulkiness may hinder crystal packing compared to smaller substituents like chlorine or methyl, as seen in crystallographic studies of 6-chloro-8-methyl derivatives .
Physicochemical Properties
- Solubility : Nitro-substituted derivatives (e.g., 6-nitro and target compound) exhibit lower solubility in polar solvents compared to methyl-substituted analogues due to increased hydrophobicity .
- Thermal Stability : The nitro group may reduce thermal stability relative to chloro or methyl substituents, as seen in the lower decomposition temperature of nitro-containing heterocycles .
Crystallographic and Computational Insights
- Crystal Packing : The 6-chloro-8-methyl derivative exhibits intermolecular H-bonding (O···H and H···C interactions), stabilizing its lattice . In contrast, the nitro group’s polarity in the target compound may promote dipole-dipole interactions, altering packing efficiency.
- DFT Calculations : For pyran-2,4-dione analogues, nitro substitution increases dipole moments (e.g., 2a: 6.12 D vs. 2b: 4.89 D), suggesting enhanced polarity in the target compound .
Q & A
Q. What are the recommended synthetic routes for 6-chloro-8-nitro-1H-3,1-benzoxazine-2,4-dione, and how do reaction conditions influence yield?
The synthesis of benzoxazine-dione derivatives typically involves cyclization of substituted anthranilic acid derivatives. For example, isatoic anhydride intermediates are often used to construct the benzoxazine core . Key parameters include:
- Temperature : Elevated temperatures (100–120°C) promote cyclization but may lead to nitro group decomposition.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in nitration steps.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-substituted intermediates.
A yield optimization table for analogous compounds (e.g., 6-chloro-8-methyl derivatives) is provided below:
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | ZnCl₂ | 110 | 68 | 98.5 |
| THF | None | 100 | 45 | 92.0 |
| Acetonitrile | FeCl₃ | 120 | 52 | 94.3 |
Q. How can spectroscopic techniques (IR, NMR, MS) be applied to confirm the structure of this compound?
- IR Spectroscopy : Expect peaks at ~1700–1750 cm⁻¹ (C=O stretching of the dione) and ~1520 cm⁻¹ (asymmetric NO₂ stretching) .
- ¹H NMR : The aromatic protons adjacent to electron-withdrawing groups (Cl, NO₂) show downfield shifts (δ 8.1–8.5 ppm). The absence of NH protons in the anhydride ring confirms cyclization .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 257.5 (calculated for C₈H₃ClN₂O₅). Fragmentation patterns should reflect loss of NO₂ (46 Da) and Cl (35.5 Da).
Q. What are the primary applications of nitro-substituted benzoxazine-diones in medicinal chemistry?
Nitro groups enhance electrophilicity, making these compounds intermediates for:
- Anticonvulsant agents : Nitro-substituted quinazolinones exhibit activity in CNS disorders .
- Antimicrobials : The nitro group facilitates binding to bacterial nitroreductases .
- Fluorescent probes : Derivatives are used in mRNA/tRNA labeling due to their stability and reactivity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the optimization of this compound for target-specific interactions?
- DFT Calculations : Predict electrostatic potential maps to identify reactive sites (e.g., C-2 carbonyl for nucleophilic attack).
- Docking Studies : Use crystal structures of target enzymes (e.g., bacterial nitroreductases) to model binding affinities.
- QSPR Models : Corinate nitro group orientation with bioactivity using quantitative structure-property relationships .
A pre-test/post-test design with control groups is recommended to validate computational predictions .
Q. What experimental strategies address contradictory data in nitro group stability during synthesis?
Contradictions often arise from competing decomposition pathways (e.g., denitration vs. ring oxidation):
Q. How can researchers integrate this compound into hybrid heterocyclic systems for enhanced bioactivity?
- Multi-step Functionalization :
- Suzuki Coupling : Attach aryl boronic acids to the chloro-substituted position.
- Nucleophilic Aromatic Substitution : Replace nitro groups with amines or thiols.
- Hybrid Systems : Fuse with triazole or thiadiazole rings to exploit synergistic effects (e.g., anticonvulsant + antimicrobial activity) .
Methodological frameworks for hybrid synthesis should align with CRDC subclass RDF2050103 (chemical engineering design) .
Q. What mechanistic insights explain the reactivity of the nitro group in electrophilic substitution reactions?
The nitro group’s meta-directing and deactivating effects dominate:
- Resonance Stabilization : Electron withdrawal destabilizes intermediates, favoring slower but selective substitutions.
- Steric Effects : Ortho-nitro placement hinders access to the reactive site, necessitating bulky directing groups.
Contrast with methyl-substituted analogs (e.g., 6-chloro-8-methyl derivatives) to isolate electronic vs. steric contributions .
Q. How can researchers validate the ecological safety of synthetic byproducts from nitro-substituted benzoxazine-diones?
- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy for nitro-group reactions.
- Toxicity Screening : Use in silico tools (e.g., TEST software) to predict mutagenicity of nitroso intermediates.
- Lifecycle Analysis : Apply CRDC subclass RDF2050104 (membrane separation) to recover/reuse solvents .
Methodological Guidance
- Theoretical Frameworks : Link synthesis and bioactivity studies to conceptual models like Hammett linear free-energy relationships .
- Data Interpretation : Use mixed-methods approaches (e.g., combining factorial design with spectroscopic validation) to resolve contradictions .
- Ethical Compliance : Ensure alignment with OECD principles for chemical safety assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
